2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid
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Overview
Description
2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid is an organic compound with the molecular formula C8H8FNO3. It is characterized by the presence of a fluorine atom and a methoxy group attached to a pyridine ring, which is further connected to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid typically involves the fluorination of a pyridine derivative followed by the introduction of the acetic acid group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring. The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-hydroxy-2-(5-methoxypyridin-2-yl)acetic acid.
Reduction: Formation of 2-fluoro-2-(5-methoxypyridin-2-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity to its molecular targets by forming strong hydrogen bonds or electrostatic interactions .
Comparison with Similar Compounds
- 2-Fluoro-2-(5-hydroxypyridin-2-yl)acetic acid
- 2-Fluoro-2-(5-methylpyridin-2-yl)acetic acid
- 2-Fluoro-2-(5-chloropyridin-2-yl)acetic acid
Comparison: 2-Fluoro-2-(5-methoxypyridin-2-yl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxyl or methyl analogs, the methoxy group can provide different electronic and steric effects, potentially leading to distinct properties and applications .
Properties
Molecular Formula |
C8H8FNO3 |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-fluoro-2-(5-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c1-13-5-2-3-6(10-4-5)7(9)8(11)12/h2-4,7H,1H3,(H,11,12) |
InChI Key |
IVINPEFYQNSRCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C(C(=O)O)F |
Origin of Product |
United States |
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